molecular formula C20H26N4O3S B4205757 Dimethyl({[2-oxo-2-(4-phenylpiperazin-1-YL)ethyl](phenyl)sulfamoyl})amine

Dimethyl({[2-oxo-2-(4-phenylpiperazin-1-YL)ethyl](phenyl)sulfamoyl})amine

Cat. No.: B4205757
M. Wt: 402.5 g/mol
InChI Key: SGZJIRNNEDZRSD-UHFFFAOYSA-N
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Description

The compound Dimethyl({2-oxo-2-(4-phenylpiperazin-1-YL)ethylsulfamoyl})amine features a sulfamoyl backbone modified with a dimethylamine group, a 2-oxoethyl linker, and a 4-phenylpiperazine moiety.

Properties

IUPAC Name

2-[N-(dimethylsulfamoyl)anilino]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-21(2)28(26,27)24(19-11-7-4-8-12-19)17-20(25)23-15-13-22(14-16-23)18-9-5-3-6-10-18/h3-12H,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZJIRNNEDZRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N’-phenylsulfamide typically involves multiple steps. One common method includes the reaction of N,N-dimethylsulfamide with a piperazine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N’-phenylsulfamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents like acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N-dimethyl-N’-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N’-phenylsulfamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N’-phenylsulfamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Piperazine-Sulfonamide Motifs

2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine (CAS 941869-73-4)
  • Structure : Replaces the 4-phenyl group on piperazine with 4-methoxyphenyl and simplifies the sulfamoyl group to a sulfonyl-ethylamine .
  • Molecular Formula : C₁₃H₂₁N₃O₃S (MW 299.39 g/mol).
[4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methyl-2-oxoethyl}thio)phenyl]amine (CAS 913247-58-2)
  • Structure : Substitutes the sulfamoyl group with a thioether linkage and introduces a fluorine atom on the piperazine phenyl ring .
  • Key Differences : The fluorine atom may enhance metabolic stability and binding affinity to aromatic π-systems in biological targets. The thioether linkage could alter electronic properties compared to sulfonamides.
N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide
  • Synthesis: Utilizes DMAP (4-dimethylaminopyridine) in dichloromethane under ultrasonication, a method applicable to sulfamoyl derivatives .
  • Relevance : Demonstrates the feasibility of synthesizing complex sulfamoyl-piperazine hybrids via nucleophilic substitution or coupling reactions.
3-{2-oxo-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethyl}-1,3-diazaspiro[4.4]nonane-2,4-dione
  • Structure : Incorporates a spirocyclic core and a sulfonamide-piperazine moiety .
  • Key Differences : The spirocyclic system introduces conformational rigidity, which could influence target selectivity and pharmacokinetics.

Pharmacologically Active Piperazine Derivatives

(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine
  • Comparison : While structurally distinct, the trifluoromethyl and fluorine substituents underscore the role of electronegative groups in enhancing bioactivity.

Table 1: Structural and Functional Comparison

Compound Piperazine Substituent Backbone Modification Molecular Weight (g/mol) Notable Features
Target Compound 4-Phenyl Sulfamoyl-dimethylamine ~407.5 (estimated) High lipophilicity, potential CNS activity
2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine 4-Methoxyphenyl Sulfonyl-ethylamine 299.39 Improved solubility, reduced logP
[4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methyl-2-oxoethyl}thio)phenyl]amine 2-Fluorophenyl Thioether linkage ~420 (estimated) Enhanced metabolic stability
DPP-IV Inhibitor (MK-0431) Triazolopiperazine Trifluoromethyl/fluorophenyl 483.41 High enzymatic inhibition (IC₅₀ = 18 nM)

Biological Activity

Dimethyl({2-oxo-2-(4-phenylpiperazin-1-YL)ethylsulfamoyl})amine is a complex organic compound notable for its potential biological activities, particularly in the realm of anticonvulsant properties. This article delves into its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound features a piperazine ring and a pyrimidinone core, which are characteristic of many biologically active molecules. The IUPAC name for this compound is 5,6-dimethyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfany}-3,4-dihydropyrimidin-4-one. Its structural formula can be represented as follows:

C18H22N4O2S\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_2\text{S}

Synthesis Methods

The synthesis typically involves multiple steps:

  • Starting Materials : The synthesis begins with 5,6-dimethyluracil and 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone.
  • Reaction Conditions : The reaction is conducted in dimethylformamide (DMF) at elevated temperatures to facilitate product formation.
  • Chemical Reactions : The compound can undergo oxidation, reduction, and nucleophilic substitution reactions, which may modify its biological activity.

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. A study conducted on various N-phenylacetamide derivatives demonstrated their efficacy in animal models of epilepsy using the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) screening.

Key Findings from Case Studies

  • Study on Anticonvulsant Activity :
    • Methodology : Twenty-two new derivatives were synthesized and tested for anticonvulsant activity.
    • Results : Most compounds showed effectiveness in at least one seizure model. The most active compounds were identified as having high efficacy in the 6-Hz psychomotor seizure test.
    • Table of Results :
CompoundMES ActivityscPTZ Activity6-Hz Activity
Compound 14Yes (100 mg/kg)Yes (300 mg/kg)Yes
Compound 17Yes (300 mg/kg)NoYes
Compound 23Yes (100 mg/kg)Yes (100 mg/kg)Yes
  • Structure-Activity Relationship (SAR) :
    • The presence of specific functional groups was crucial for enhancing anticonvulsant activity.
    • Compounds with fluorine substitutions showed increased metabolic stability and better central nervous system distribution.

The mechanism by which Dimethyl({2-oxo-2-(4-phenylpiperazin-1-YL)ethylsulfamoyl})amine exerts its biological effects likely involves interactions with neuronal voltage-sensitive sodium channels, altering neurotransmitter release and neuronal excitability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl({[2-oxo-2-(4-phenylpiperazin-1-YL)ethyl](phenyl)sulfamoyl})amine
Reactant of Route 2
Reactant of Route 2
Dimethyl({[2-oxo-2-(4-phenylpiperazin-1-YL)ethyl](phenyl)sulfamoyl})amine

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